An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)
An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-4-nitroaniline (CAS number 106579-00-4), a substituted nitroaniline with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses the potential biological activities based on the bioactivity of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.
Chemical and Physical Properties
5-Methoxy-2-methyl-4-nitroaniline is a multifaceted organic compound with the molecular formula C₈H₁₀N₂O₃.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][3]
| Property | Value | Reference |
| CAS Number | 106579-00-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 182.18 g/mol | [3] |
| IUPAC Name | 5-methoxy-2-methyl-4-nitroaniline | [3] |
| Synonyms | 5-Amino-4-methyl-2-nitroanisole, 3-Amino-4-methyl-6-nitro anisole | |
| Appearance | Solid (form not specified) | |
| Melting Point | 168-170 °C | |
| Boiling Point | 377.3 °C at 760 mmHg (predicted) | |
| Density | 1.266 g/cm³ (predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Methoxy-2-methyl-4-nitroaniline. While complete, assigned raw spectra are not publicly available, references to spectral data from commercial sources exist.[3] The expected spectral features are outlined below.
| Spectroscopy | Data/Expected Features | Source |
| ¹H NMR | Spectra available from Sigma-Aldrich. | [3] |
| ¹³C NMR | Data may be available from commercial suppliers. | [4] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 182. | [4] |
| Infrared (IR) | Spectra available from Sigma-Aldrich. Expected peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-O (ether) stretches. | [3] |
Synthesis
Representative Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline
This protocol is based on established methods for the synthesis of related nitroaniline compounds and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Acetylation of 3-Methoxy-6-methylaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-6-methylaniline in glacial acetic acid.
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Add acetic anhydride to the solution and stir at room temperature for 1-2 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Pour the reaction mixture into ice-water to precipitate the N-(5-methoxy-2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
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To a cooled (0-5 °C) solution of N-(5-methoxy-2-methylphenyl)acetamide in concentrated sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
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Suspend the N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it to precipitate the final product, 5-Methoxy-2-methyl-4-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.
Synthesis Workflow Diagram
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for 5-Methoxy-2-methyl-4-nitroaniline, the structural motifs present in the molecule—a substituted nitroaniline and a methoxy group—are found in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.
Potential Anticancer Activity
Nitroaromatic compounds, including nitroanilines, have been investigated for their anticancer properties. The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.
A study on a series of thiosemicarbazide derivatives, which are also nitrogen-containing aromatic compounds, showed cytotoxicity against melanoma cells.[7] Furthermore, the evaluation of other anticancer drugs against various human tumor cell lines is often conducted using in vitro cell-based assays like the MTT assay.[8] It is plausible that 5-Methoxy-2-methyl-4-nitroaniline could be screened for anticancer activity against a panel of cancer cell lines, such as those from breast, lung, or liver cancer.
Potential Antimicrobial Activity
Substituted anilines and nitroaromatic compounds have a long history of use as antimicrobial agents. A study on 2-methyl-5-nitroaniline derivatives demonstrated their in vitro antimicrobial activity against a range of bacteria.[9] The mechanism of action of nitroaromatic antimicrobials often involves the reduction of the nitro group to generate radical species that are toxic to microbial cells.
Role of Methoxy and Nitro Groups in Drug Design
The methoxy and nitro functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can alter a compound's solubility, lipophilicity, and metabolic stability, and can also participate in hydrogen bonding with biological targets. The nitro group, as mentioned, can be a pharmacophore for anticancer and antimicrobial activity through its bioreductive activation.
Proposed Biological Screening Workflow
Safety and Handling
Based on available safety data sheets, 5-Methoxy-2-methyl-4-nitroaniline is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methoxy-2-methyl-4-nitroaniline is a chemical compound with a well-defined set of physical and chemical properties. While specific, detailed experimental and biological data in the public domain are limited, its structural features suggest it may be a valuable intermediate for the synthesis of more complex molecules and a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This technical guide serves as a starting point for such endeavors.
References
- 1. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-METHOXY-2-METHYL-4-NITROANILINE, TECH., 95(106579-00-4) MS spectrum [chemicalbook.com]
- 5. azom.com [azom.com]
- 6. magritek.com [magritek.com]
- 7. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SDS of 5-Methoxy-2-methyl-4-nitroaniline, Safety Data Sheets, CAS 106579-00-4 - chemBlink [ww.chemblink.com]
- 11. 5-Methoxy-2-nitroaniline, 98% | Fisher Scientific [fishersci.ca]
